molecular formula C10H17BrCl3N3 B2555564 5-Bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride CAS No. 2551117-82-7

5-Bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride

Cat. No. B2555564
CAS RN: 2551117-82-7
M. Wt: 365.52
InChI Key: SZZXVXMILSPDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride is a chemical compound with the CAS Number: 2551117-82-7 . It has a molecular weight of 365.53 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14BrN3.3ClH/c1-14(9-4-5-12-7-9)10-3-2-8(11)6-13-10;;;/h2-3,6,9,12H,4-5,7H2,1H3;3*1H . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a salt . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Novel Derivative Synthesis

Research on related bromo-substituted pyridine and pyrimidine compounds has led to the development of new chemical derivatives with potential applications in medicinal chemistry and drug development. For instance, the treatment of certain bromo-substituted pyrimidines with methylhydrazine or secondary amines has yielded new pyrimido[4,5-e][1,3,4]thiadiazine derivatives and amino-substituted pyrimidines, indicating a method for synthesizing new compounds with potentially useful biological activities (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Catalysis and Chemical Transformations

Studies have also focused on the selective amination of polyhalopyridines, which is crucial for synthesizing amino-substituted pyridines—a key structure in many pharmaceuticals. Research demonstrates that using a palladium-Xantphos complex can achieve high yields and excellent chemoselectivity in the amination of bromo-chloropyridines, highlighting the potential for creating diverse chemical libraries for drug discovery (Ji, Li, & Bunnelle, 2003).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, such as thiazolo[4,5-d]pyrimidines, from bromo-substituted pyrimidines has been reported. These compounds are obtained by reacting the bromo-substituted pyrimidines with isothiocyanates, demonstrating a pathway to diversify heterocyclic compound libraries, which are valuable in the development of new therapeutic agents (Bakavoli, Nikpour, & Rahimizadeh, 2006).

Development of Synthetic Methodologies

Research has explored the synthesis of complex molecular structures from simpler bromo-substituted compounds. For example, the development of new synthetic routes to create 2-pyrrolin-5-ones and their application in target-oriented synthesis demonstrates the versatility of bromo-substituted compounds in synthesizing biologically relevant molecules (Cores, Estévez, Villacampa, & Menéndez, 2016).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3.3ClH/c1-14(9-4-5-12-7-9)10-3-2-8(11)6-13-10;;;/h2-3,6,9,12H,4-5,7H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZXVXMILSPDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)C2=NC=C(C=C2)Br.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrCl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-methyl-N-pyrrolidin-3-ylpyridin-2-amine;trihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.